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Compound of Interest

Compound Name: H-N-Me-Ala-OH

Cat. No.: B554806 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N-methyl-L-alanine, a non-proteinogenic α-amino acid, has emerged as a crucial chiral building

block in modern organic synthesis. Its unique structural feature, a methyl group on the α-

nitrogen, imparts advantageous properties to molecules, particularly peptides, leading to

enhanced stability, bioavailability, and efficacy. These characteristics make it a valuable tool in

drug discovery and development, offering a strategic advantage in the design of novel

therapeutics.[1] This document provides detailed application notes, experimental protocols, and

quantitative data for the effective utilization of N-methyl-L-alanine in organic synthesis.

Physicochemical Properties
A thorough understanding of the physicochemical properties of N-methyl-L-alanine is

fundamental for its application in synthesis.
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Property Value Reference

Molecular Formula C₄H₉NO₂ [1][2]

Molecular Weight 103.12 g/mol [1][2]

Appearance White to off-white powder [1]

Melting Point 315-317 °C (decomposes) [1]

Solubility
Slightly soluble in water and

aqueous acids.
[1]

CAS Number 3913-67-5 [1][2]

IUPAC Name
(2S)-2-(methylamino)propanoic

acid
[2]

Applications in Organic Synthesis
The primary application of N-methyl-L-alanine lies in its incorporation into peptide chains and

its use as a chiral precursor for the synthesis of complex enantiomerically pure compounds.

Peptide and Peptidomimetic Synthesis
The introduction of N-methyl-L-alanine into peptide backbones is a key strategy in medicinal

chemistry to overcome the inherent limitations of peptide-based drugs, such as poor metabolic

stability and low cell permeability.[3][4]

Key Advantages of N-Methylation:

Increased Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the

adjacent peptide bond from enzymatic degradation by proteases, thereby extending the in

vivo half-life of the peptide.[3][5]

Enhanced Membrane Permeability: The increased lipophilicity resulting from the methyl

group can improve the peptide's ability to cross biological membranes, potentially leading to

improved oral bioavailability.[3][5]
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Conformational Constraint: N-methylation restricts the conformational freedom of the peptide

backbone, which can lock the peptide into its bioactive conformation, leading to higher

receptor affinity and selectivity.[3][4][5]

The following diagram illustrates the general impact of N-methylation on peptide drug efficacy.
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Caption: Generalized impact of N-methylation on peptide bioactivity.

Chiral Building Block in Asymmetric Synthesis
As an enantiomerically pure compound, N-methyl-L-alanine serves as a valuable starting

material for the synthesis of complex chiral molecules. Its inherent chirality can be transferred

to the target molecule, avoiding the need for chiral resolutions or asymmetric catalysts in later

synthetic steps.
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Experimental Protocols
Protocol 1: Synthesis of N-methyl-L-alanine via
Reductive Amination
This protocol describes a common laboratory-scale synthesis of N-methyl-L-alanine from L-

alanine.

Materials:

L-alanine

Deionized water

Aqueous formaldehyde (37%)

Sodium borohydride (NaBH₄)

Hydrochloric acid (HCl)

Dowex 50W X8 cation-exchange resin

Procedure:

Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0°C in

an ice bath.

Slowly add aqueous formaldehyde to the solution while maintaining the temperature at 0°C.

In a separate beaker, prepare a solution of sodium borohydride in a small amount of water.

Add the sodium borohydride solution dropwise to the reaction mixture over 1-2 hours,

ensuring the temperature does not exceed 10°C.[6]

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight.
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Carefully acidify the reaction mixture with HCl to a pH of ~2 to decompose excess

borohydride.

Load the crude reaction mixture onto a Dowex 50W X8 cation-exchange resin column (H⁺

form).

Wash the column with deionized water to remove unreacted starting materials and

byproducts.

Elute the N-methyl-L-alanine from the resin using aqueous ammonia.

Concentrate the eluate under reduced pressure to obtain the product.

Quantitative Data for Synthesis Methods:

Synthesis
Method

Key Reagents
Typical Yield
(%)

Enantiomeric
Purity (%)

Key
Advantages/Di
sadvantages

Reductive

Amination

Formaldehyde,

NaBH₄ or

NaBH₃CN

60-85 >98

Good control

over mono-

methylation;

requires careful

pH control.[6]

Direct

Methylation

Methyl iodide or

Dimethyl sulfate
40-70 90-97

Prone to over-

methylation;

requires careful

stoichiometric

control.[6]

Enzymatic

Synthesis

N-methyl-L-

amino acid

dehydrogenase

High >99

High

stereoselectivity,

mild reaction

conditions;

enzyme

availability and

cost can be a

limitation.[7]
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The following diagram outlines the workflow for the chemical synthesis of N-methyl-L-alanine.

Workflow for Chemical Synthesis of N-methyl-L-alanine
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Caption: Workflow for the chemical synthesis of N-methyl-L-alanine.
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Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with
Fmoc-N-methyl-L-alanine
This protocol outlines the incorporation of an Fmoc-protected N-methyl-L-alanine residue into a

peptide sequence using manual solid-phase peptide synthesis.

Materials:

Fmoc-N-methyl-L-alanine

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF)

Piperidine solution (20% in DMF)

Coupling reagent (e.g., HATU)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for

15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly

with DMF.

Amino Acid Coupling (for the first amino acid): Dissolve the first Fmoc-protected amino acid

in DMF. Add the coupling reagent (e.g., HATU) and DIPEA to activate the amino acid. Add

the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash

the resin with DMF.
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Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino

acid.

N-methyl-L-alanine Coupling: Dissolve Fmoc-N-methyl-L-alanine in DMF. Add the coupling

reagent and DIPEA. Add the activated Fmoc-N-methyl-L-alanine solution to the deprotected

resin and allow the coupling reaction to proceed for at least 4 hours, or overnight for optimal

results.[1] N-methylated amino acids often require longer coupling times and more potent

activating agents due to steric hindrance.[4]

Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and

coupling steps with the desired amino acids.

Final Deprotection: Once the desired sequence is assembled, perform a final Fmoc

deprotection.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave

the peptide from the resin and remove the side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and decant the ether. Purify the peptide using reverse-phase HPLC.

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry

and analytical HPLC.

The following diagram illustrates the workflow for solid-phase peptide synthesis.
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Workflow for Solid-Phase Peptide Synthesis (SPPS)
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Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
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Protocol 3: Determination of Enantiomeric Purity by
Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (% ee) of N-

methyl-DL-alanine after derivatization.

Materials:

N-methyl-DL-alanine sample

Chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine

amide)

HPLC system with a UV detector

Reversed-phase C18 column

Procedure:

Derivatization: React the N-methyl-DL-alanine sample with the chiral derivatizing agent to

form diastereomers.

HPLC Analysis:

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is typically

used.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340

nm for Marfey's reagent).

Data Analysis: The two diastereomers will have different retention times. Integrate the peak

areas of the two separated diastereomers to calculate the enantiomeric ratio and the

enantiomeric excess (% ee).

Quantitative Data for Enantiomer Resolution Methods:
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Resolution Method Principle
Typical
Enantiomeric
Excess (% ee)

Yield (%)

Chiral

Chromatography

Differential interaction

with a chiral stationary

phase.

>99 Variable

Diastereomeric

Crystallization

Formation of

diastereomeric salts

with different

solubilities.

95-99 40-60

Enzymatic Resolution

Stereoselective

enzymatic reaction

with one enantiomer.

>99
<50 (for the unreacted

enantiomer)

Conclusion
N-methyl-L-alanine is a powerful and versatile chiral building block in organic synthesis. Its

incorporation into peptides offers a reliable strategy to enhance their therapeutic properties by

improving stability and bioavailability. Furthermore, its utility as a chiral precursor simplifies the

synthesis of complex enantiomerically pure molecules. The protocols and data presented in

this document provide a solid foundation for researchers to leverage the unique advantages of

N-methyl-L-alanine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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